Octahydropyrrolo[1,2-a]piperazin-7-ol hydrochloride
Description
Octahydropyrrolo[1,2-a]piperazin-7-ol hydrochloride is a bicyclic organic compound comprising a fused pyrrolidine-piperazine ring system. The molecule features a hydroxyl group at position 7 and exists as a hydrochloride salt, which enhances its solubility in aqueous environments. The hydrochloride modification likely improves bioavailability, making it a candidate for further pharmaceutical exploration.
Properties
Molecular Formula |
C7H15ClN2O |
|---|---|
Molecular Weight |
178.66 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c10-7-3-6-4-8-1-2-9(6)5-7;/h6-8,10H,1-5H2;1H |
InChI Key |
RIMXQSIREGVEGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC(CC2CN1)O.Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of the Piperazine Core
The initial step involves constructing the piperazine ring via intramolecular cyclization of amino ester or amino keto ester derivatives. For example, the reductive cyclization of amino keto esters yields piperazin-2-yl-acetates, which are pivotal intermediates. This step is crucial for establishing the heterocyclic framework.
Step 2: Alkylation and Cyclization
The piperazine intermediates undergo alkylation with methyl bromoacetate, followed by Dieckmann cyclization to form the fused ring system. These reactions are typically performed under basic or acidic conditions to promote ring closure and functionalization.
Step 3: Introduction of Hydroxyl Group
The hydroxyl group at position 7 can be introduced via regioselective hydroxylation, often through oxidation of suitable precursors or direct hydroxylation of the heterocycle under controlled conditions. This step is critical for the biological activity of the compound.
Step 4: Final Salt Formation
The free base is converted into its hydrochloride salt by treatment with hydrochloric acid, ensuring increased stability and solubility for pharmacological applications.
Research Findings and Data Tables
Summary of Synthetic Strategies
- Reductive cyclization of amino keto esters is a common approach to construct the piperazine core.
- Alkylation and cyclization steps are employed to fuse the heterocyclic rings and introduce necessary substituents.
- Regioselective hydroxylation is achieved via oxidation methods to install the hydroxyl group at the desired position.
- Salt formation with hydrochloric acid stabilizes the compound for pharmacological use.
Chemical Reactions Analysis
Cyclization Reactions
The compound serves as a precursor in intramolecular cyclization reactions to form complex heterocycles. A notable example involves Dieckmann cyclization of piperazin-2-ylpropanoates under basic conditions (e.g., NaOMe/MeOH), yielding hexahydropyrrolo[1,2-a]pyrazin-7(6H)-ones . This reaction proceeds via enolate formation, followed by nucleophilic attack and elimination, forming a fused bicyclic lactam .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Dieckmann Cyclization | NaOMe, MeOH, reflux | Hexahydropyrrolo[1,2-a]pyrazin-7(6H)-one | 65–75% |
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura cross-coupling when substituted with halogens (e.g., chlorine at the pyrimidine position). For example, reaction with pyridin-3-ylboronic acid in DMF/water (Pd(PPh₃)₄ catalyst, K₃PO₄ base, 120°C microwave) yields trisubstituted pyrimidines .
| Reaction Component | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2.7 mol%) |
| Solvent | DMF/H₂O (3:1) |
| Temperature | 120°C (microwave) |
| Yield | 40–60% |
Alkylation and Acylation
The secondary and tertiary amines undergo N-alkylation and N-acylation with electrophilic reagents:
-
Alkylation : Reacts with methyl bromoacetate in THF (K₂CO₃, 60°C) to form N-alkylated derivatives .
-
Acylation : Reacts with acetyl chloride (Et₃N, DCM) to yield amides.
Oxidation and Reduction
-
Oxidation : The hydroxyl group at C7 is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), forming octahydropyrrolo[1,2-a]piperazin-7-one.
-
Reduction : The ketone derivative is reduced back to the alcohol with NaBH₄/MeOH.
Salt Formation
The free base forms stable salts with acids (e.g., oxalic acid), enhancing crystallinity and solubility. For example, reaction with oxalic acid in ethanol yields (7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalate (C₉H₁₆N₂O₅, 97% purity) .
Mechanistic Insights
-
Cyclization : Proceeds via enolate intermediates in Dieckmann reactions .
-
Cross-Coupling : Involves oxidative addition of Pd(0) to C–X bonds, transmetalation with boronic acids, and reductive elimination .
-
N-Alkylation : Follows an SN2 mechanism with methyl bromoacetate .
Stability and Reactivity
-
Stability : Stable under ambient conditions but degrades in strong acids/bases or oxidizing environments.
-
Reactivity : The hydroxyl group participates in hydrogen bonding, influencing solubility (water-soluble as hydrochloride salt).
This compound’s versatility in cyclization, cross-coupling, and functionalization reactions makes it a valuable scaffold in heterocyclic chemistry and drug discovery.
Scientific Research Applications
Octahydropyrrolo[1,2-a]piperazin-7-ol hydrochloride is a nitrogen-containing heterocyclic compound with a molecular weight of approximately 178.66 g/mol. It features a bicyclic structure integrating pyrrole and piperazine rings, contributing to its unique chemical and biological properties. The presence of a hydroxyl group at the 7th position enhances its solubility and reactivity, making it an interesting subject for scientific investigations and applications.
Scientific Research Applications
Organic Synthesis this compound serves as a building block for creating various compounds. These reactions can be optimized for yield and purity in industrial settings, often utilizing high-pressure reactors and continuous flow systems.
Antimicrobial and Antiviral Research Research indicates that this compound exhibits potential biological activities, particularly in the fields of antimicrobial and antiviral research. Its mechanism of action may involve binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. This property makes it a candidate for further studies aimed at developing new therapeutic agents.
Interaction Studies Interaction studies involving this compound focus on its binding affinity to biological targets. These studies are crucial for understanding its pharmacological effects and potential therapeutic uses. Preliminary findings suggest that the compound may interact with specific receptors or enzymes, influencing metabolic pathways relevant to disease treatment.
Calcium Channel Blockers this compound is related to compounds that act as calcium channel blockers . These compounds can be used to treat disorders of the central nervous system, including stroke, epilepsy, depression, anxiety, Alzheimer's disease, and Parkinson's disease . They can also treat disorders of the lower urinary tract, cardiovascular disorders, skin disorders, inflammatory bowel disease, sleep disorders, cancer, diabetes, and infertility and sexual dysfunction .
Mechanism of Action
The mechanism of action of Octahydropyrrolo[1,2-a]piperazin-7-ol hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Features and Modifications
The table below highlights critical differences between Octahydropyrrolo[1,2-a]piperazin-7-ol hydrochloride and its analogs:
Notes:
Functional Group Impact on Activity
- Hydroxyl Group (C7) : The -OH group in the target compound may contribute to hydrogen bonding with biological targets, akin to the antioxidant mechanisms observed in microbial analogs .
- Hydrochloride Salt : Enhances solubility compared to neutral analogs, a common strategy in drug development to improve pharmacokinetics.
- Dione vs. Hydroxyl : The (3R,8aS)-3-methyl derivative’s dione groups (C1/C4) confer rigidity and electron-deficient regions, possibly altering redox activity relative to the target compound’s hydroxyl .
Biological Activity
Octahydropyrrolo[1,2-a]piperazin-7-ol hydrochloride is a nitrogen-containing heterocyclic compound characterized by its bicyclic structure that integrates both pyrrole and piperazine rings. This unique configuration contributes to its diverse biological activities, particularly in antimicrobial and antiviral research. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₇H₁₄N₂O·HCl
- Molecular Weight : Approximately 178.66 g/mol
- Structure : The compound features a hydroxyl group at the 7th position, enhancing its solubility and reactivity, making it an interesting subject for various scientific investigations and applications .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding of this compound to these targets can modulate their activity, influencing various biochemical pathways. The exact mechanisms depend on the specific biological context and the structural characteristics of the compound .
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown its efficacy against various pathogens, suggesting potential applications in treating infections .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication through mechanisms involving receptor interaction and enzyme modulation .
Case Studies
-
Antimicrobial Efficacy :
- A study demonstrated that this compound significantly reduced bacterial growth in vitro against common pathogens. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations .
-
Antiviral Screening :
- In a screening for antiviral activity, this compound showed significant inhibition of viral replication in cell cultures infected with influenza virus. The compound's mechanism involved interference with viral entry into host cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Pyrrolopyrazine Derivatives | Fused ring structure | Antimicrobial, anticancer |
| Spirocyclic Oxindoles | Unique 3D structure | Anticancer |
| Octahydropyrrolo[1,2-a]piperazin-7-ol | Bicyclic structure | Antimicrobial, antiviral |
This compound stands out due to its specific stereochemistry and the presence of the hydroxyl group, which may confer unique chemical and biological properties compared to other similar compounds .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Octahydropyrrolo[1,2-a]piperazin-7-ol hydrochloride, and how can purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation reactions. For example, cyclization of pyrrolidine and piperazine precursors under controlled pH (e.g., using HCl for hydrochloride salt formation) is a common approach. Purity assurance requires post-synthesis purification via recrystallization (e.g., methanol as a solvent ) or column chromatography. Analytical techniques like HPLC (High-Performance Liquid Chromatography) with UV detection or LC-MS (Liquid Chromatography-Mass Spectrometry) should be employed to verify purity ≥98.5%, aligning with pharmacopeial standards for similar piperazine derivatives .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : The compound is classified under acute toxicity categories (oral, dermal, inhalation; Category 4) . Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in well-sealed containers at room temperature, away from moisture and light, as recommended for structurally related piperazine hydrochlorides . Stability studies under accelerated conditions (40°C/75% RH) for 6 months can predict long-term storage behavior .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR can confirm the bicyclic pyrrolo-piperazine framework and hydroxyl group positioning. For example, coupling constants in 1H NMR distinguish equatorial/axial protons in the octahydro system .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C9H17N2O•HCl, MW 220.7 g/mol). Gas chromatography-MS (GC-MS) may assist in detecting volatile impurities .
- IR Spectroscopy : O-H and N-H stretches (~3200-3500 cm⁻¹) confirm hydrogen bonding in the hydrochloride salt .
Advanced Research Questions
Q. How can impurity profiling be systematically conducted for this compound, and what are common impurities observed?
- Methodological Answer : Impurities often arise from incomplete cyclization or side reactions during synthesis. Use gradient HPLC with a C18 column and PDA (Photo-Diode Array) detector to separate and quantify impurities. For example, residual pyrrolidinone (from incomplete ring closure) or oxidized byproducts (e.g., N-oxide derivatives) may require spiking with reference standards for identification . Impurity thresholds should adhere to ICH Q3A guidelines (≤0.1% for unknown impurities).
Q. What strategies are recommended for resolving enantiomeric forms of this compound?
- Methodological Answer : The compound’s stereochemistry (e.g., 7S,8aS configuration ) necessitates chiral resolution techniques:
- Chiral HPLC : Use columns like Chiralpak IG or AD-H with hexane:isopropanol (90:10) mobile phase.
- NMR with Chiral Shift Reagents : Europium-based reagents induce splitting of enantiomeric proton signals for quantification .
- Polarimetry : Measure specific optical rotation ([α]D) to confirm enantiomeric excess post-synthesis.
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., receptors or enzymes)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (from X-ray crystallography or DFT-optimized geometry) can simulate binding to targets like GPCRs or ion channels. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding via the hydroxyl group or piperazine nitrogen). MD (Molecular Dynamics) simulations assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. What experimental design is optimal for studying pH-dependent stability in aqueous solutions?
- Methodological Answer : Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C. Sample aliquots at intervals (0, 1, 2, 4 weeks) and analyze via UPLC (Ultra-Performance Liquid Chromatography) to quantify degradation products (e.g., hydrolysis at the piperazine ring). Use Arrhenius kinetics to extrapolate shelf-life under varying storage conditions .
Data Contradiction and Troubleshooting
Q. How should researchers address discrepancies in reported toxicity data for structurally related compounds?
- Methodological Answer : Cross-validate toxicity classifications using multiple assays (e.g., OECD Guidelines 423 for acute oral toxicity and Ames test for mutagenicity). For instance, while some piperazine derivatives show Category 4 acute toxicity , others may exhibit higher toxicity due to substituent effects. Always compare results against reference standards and adjust safety protocols accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
